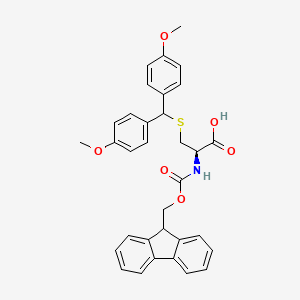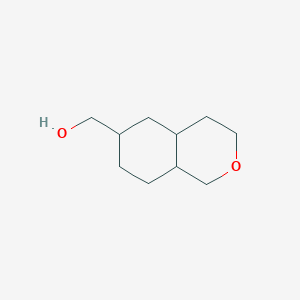
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol: is a chemical compound with the molecular formula C10H18O2 It is a derivative of isochromene, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol typically involves the hydrogenation of isochromene derivatives. One common method is the catalytic hydrogenation of 3,4-dihydro-2H-isochromen-1-one using a palladium catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
3,4-Dihydro-2H-isochromen-1-one+H2Pd/Cthis compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of high-pressure hydrogenation reactors allows for efficient and large-scale synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form fully saturated derivatives using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-one.
Reduction: Fully saturated isochromene derivatives.
Substitution: Various substituted isochromene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential bioactivity. It is used in the development of new pharmaceuticals and as a model compound in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and food additives.
Mécanisme D'action
The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-
- 6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
- 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-
Uniqueness: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol is unique due to its specific structural features, including the presence of a hydroxyl group and its bicyclic isochromene core. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h8-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSSIFYEVGGSSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2358952.png)
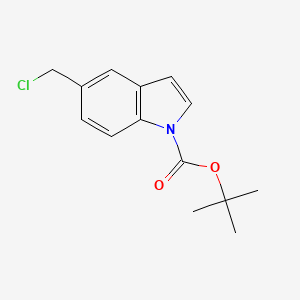
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2358956.png)
![N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2358957.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/new.no-structure.jpg)
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)
![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)
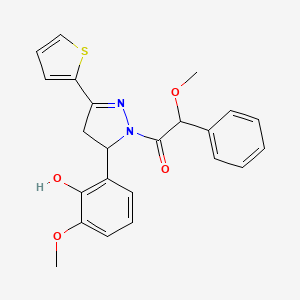
![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)
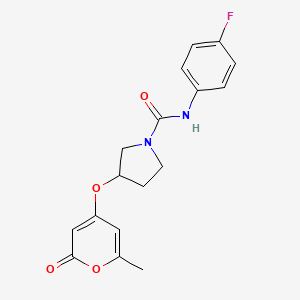
![[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2358969.png)
![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)
